4-chloro-5-nitro-1-tosyl-1H-pyrrolopyridine

Description

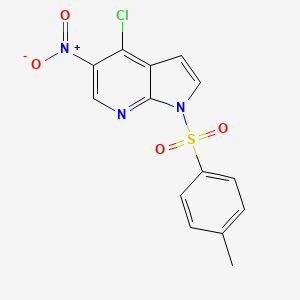

4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 4, a nitro group at position 5, and a toluenesulfonyl (tosyl) group at position 1. It serves as a key intermediate in synthesizing tricyclic Janus kinase (JAK) inhibitors, leveraging its reactivity in nucleophilic substitution reactions with aminopiperidine derivatives . The tosyl group enhances solubility and stabilizes the molecule during synthetic steps, while the nitro and chloro substituents direct reactivity for further functionalization. Microwave-assisted synthesis in 2-propanol or dioxane achieves yields up to 92% .

Properties

IUPAC Name |

4-chloro-1-(4-methylphenyl)sulfonyl-5-nitropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4S/c1-9-2-4-10(5-3-9)23(21,22)17-7-6-11-13(15)12(18(19)20)8-16-14(11)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEDKJPOBOGQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421338-17-1 | |

| Record name | 4-chloro-5-nitro-1-tosyl-1H-pyrrolopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves several steps. One common synthetic route includes the nitration of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, followed by purification under inert atmosphere conditions at temperatures between 2-8°C . Industrial production methods typically involve large-scale nitration reactions, followed by crystallization and purification processes to achieve high purity levels.

Chemical Reactions Analysis

4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the conversion of the nitro group to an amino group.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives and substituted pyrrolo[2,3-b]pyridines.

Scientific Research Applications

4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is used in the study of biological pathways and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro and tosyl groups can also participate in interactions with enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Comparative Analysis of Pyrrolo[2,3-b]Pyridine Derivatives

Key Findings

Electronic and Steric Effects: The nitro group in the target compound (position 5) acts as a strong electron-withdrawing group, activating the adjacent chloro (position 4) for nucleophilic substitution. This contrasts with iodo () or bromo () substituents, which are better leaving groups but require transition-metal catalysis for cross-coupling . Tosyl vs. Benzenesulfonyl: Tosyl derivatives exhibit superior solubility in polar solvents (e.g., 2-propanol) compared to benzenesulfonyl analogues, facilitating purification via precipitation .

Synthetic Utility: The target compound reacts with aminopiperidines under microwave conditions (353–373 K) to form JAK inhibitor intermediates, whereas 5-iodo derivatives () are precursors for Suzuki couplings . Boronic ester derivatives () enable diversification via cross-coupling, a pathway unavailable to nitro-substituted analogues due to the nitro group’s incompatibility with such reactions .

Crystallographic Insights: The target compound’s crystal structure reveals an 85.5° dihedral angle between the pyrrolopyridine core and the tosyl group, minimizing steric clash. Intramolecular hydrogen bonding (N–H⋯O, 1.92 Å) stabilizes its conformation, a feature absent in non-sulfonylated derivatives .

Reaction Efficiency and Conditions

Table 2: Reaction Conditions and Yields

Biological Activity

Overview

4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant biological activity, particularly as a selective inhibitor in pharmacological applications. Its molecular formula is C14H10ClN3O4S, and it has a molecular weight of 351.77 g/mol. This compound has gained attention in research for its potential therapeutic applications, especially in cancer treatment and as a modulator of various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C14H10ClN3O4S |

| Molecular Weight | 351.77 g/mol |

| IUPAC Name | 4-chloro-1-(4-methylphenyl)sulfonyl-5-nitropyrrolo[2,3-b]pyridine |

| CAS Number | 1421338-17-1 |

The biological activity of 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets within cells:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.

- Enzyme Modulation : The chloro and tosyl groups may interact with various enzymes and receptors, modulating their activity and influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies have demonstrated its effectiveness as a Janus Kinase 3 (JAK3) inhibitor, which plays a crucial role in the signaling of several cytokines involved in hematopoiesis and immune function.

- Case Study : A study published in 2022 reported that 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine showed significant inhibition of JAK3 with an IC50 value indicating high potency against cancer cell lines . The compound's pharmacokinetic properties were also evaluated, revealing an oral bioavailability of approximately 10.4%, which is lower than some established JAK inhibitors but still promising for further development .

Inhibition of Biological Pathways

The compound has been utilized in various biochemical assays to study its effects on biological pathways:

- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer progression.

- Cellular Assays : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through oxidative stress mechanisms.

Comparative Analysis with Similar Compounds

The unique combination of the chloro and nitro groups in 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine differentiates it from similar compounds:

| Compound | Key Differences |

|---|---|

| 4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Lacks the nitro group; different reactivity |

| 5-Nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Lacks the chloro group; variations in biological activity |

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Optimization of Pharmacokinetics : Enhancing the bioavailability and half-life through structural modifications.

- In Vivo Studies : Comprehensive studies to evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.